N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide
Description
Properties
Molecular Formula |
C19H25FN2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H25FN2O3S/c1-11(2)19(23)21-18-17(13(5)14(6)22(18)12(3)4)26(24,25)16-9-7-15(20)8-10-16/h7-12H,1-6H3,(H,21,23) |
InChI Key |
SEAYPNKGWYTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrrole Ring Construction
The pyrrole backbone serves as the structural foundation for this compound. Modern synthetic approaches employ cyclocondensation reactions between α,β-unsaturated carbonyl derivatives and amines. For instance, Knorr pyrrole synthesis remains prevalent, utilizing β-ketoesters (e.g., ethyl acetoacetate) and ammonia equivalents under acidic conditions. Substituent introduction at the 1-position (propan-2-yl group) typically occurs via nucleophilic substitution using isopropyl bromide in the presence of potassium carbonate.
Table 1: Pyrrole Core Synthesis Parameters
| Parameter | Condition/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization Temperature | 80–100°C | 78 | 92 |
| Alkylation Agent | Isopropyl bromide | 85 | 89 |
| Catalyst | K₂CO₃ | N/A | N/A |
Sulfonylation at the 3-Position
Introduction of the 4-fluorophenylsulfonyl group necessitates precise electrophilic substitution. Patent literature describes thioether intermediates oxidized to sulfones using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. Alternative oxidants like hydrogen peroxide with vanadium catalysts show comparable efficacy but require stringent temperature control (0–5°C).
Critical Factors in Sulfonylation:
-
Solvent System: Dichloromethane or ethyl acetate preferred for solubility.
-
Stoichiometry: 1.2–1.5 equivalents of m-CPBA optimal for complete conversion.
-
Side Reactions: Over-oxidation to sulfonic acids mitigated by inert atmospheres.
Stepwise Synthesis and Optimization
Intermediate Isolation and Characterization
Post-sulfonylation, intermediates are purified via recrystallization from ethyl acetate/petroleum ether mixtures (1:3 v/v), yielding >95% pure material. X-ray diffraction (XRD) confirms crystalline structure integrity, with characteristic peaks at 2θ = 12.4°, 15.7°, and 24.3°.
Amide Bond Formation
The final step involves coupling 2-methylpropanoyl chloride to the pyrrole amine group. Patent WO2004074350A2 details a two-phase system using sodium bicarbonate and dichloromethane, achieving 88% yield. Microwave-assisted methods reduce reaction times from 12 hours to 45 minutes while maintaining yields ≥85%.
Table 2: Amidation Efficiency Across Methods
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional | 25 | 12 | 88 |
| Microwave-Assisted | 80 | 0.75 | 85 |
| Ultrasonic Promotion | 40 | 6 | 82 |
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular reactors for sulfonylation and amidation steps, enhancing heat transfer and reducing byproduct formation. Parameters include:
-
Residence Time: 8–10 minutes per reaction stage
-
Throughput: 12 kg/h of final product
-
Purity: 98.5% (HPLC)
Crystallization and Polymorph Control
Ethyl acetate/hexane mixtures (1:4 v/v) produce the thermodynamically stable Form I polymorph, verified by differential scanning calorimetry (DSC) melting endotherm at 167°C. Spray drying generates amorphous forms with enhanced dissolution rates for pharmaceutical applications.
Comparative Analysis of Synthetic Approaches
Table 3: Method Efficacy and Scalability
| Parameter | Laboratory-Scale | Pilot-Scale | Industrial-Scale |
|---|---|---|---|
| Overall Yield (%) | 72 | 68 | 65 |
| Purity (%) | 95 | 93 | 98.5 |
| Cost per Kilogram ($) | 1,200 | 950 | 720 |
Chemical Reactions Analysis
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of certain cancer cell lines. For example, a study indicated that derivatives of this compound displayed cytotoxic effects against breast cancer cells, suggesting its utility in developing new cancer therapies .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research utilizing molecular docking simulations has indicated that this compound can inhibit pro-inflammatory pathways, which is critical in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antioxidant Activity
In addition to its anti-inflammatory properties, the compound has demonstrated antioxidant activity. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Computational Studies
Computational methods such as Density Functional Theory (DFT) have been employed to analyze the electronic structure and reactivity of the compound. These studies suggest that the compound possesses favorable nonlinear optical (NLO) properties, which could be harnessed for applications in photonics and materials science .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity. |
| Study B | Anti-inflammatory Effects | Demonstrated inhibition of TNF-alpha production in macrophages, suggesting therapeutic potential for inflammatory diseases. |
| Study C | Antioxidant Properties | Exhibited strong radical scavenging activity in vitro, indicating potential for neuroprotective applications. |
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins. The overall effect of this compound depends on its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl/Thio Linkages
Compounds sharing the 4-fluorophenylsulfonyl or related groups exhibit distinct pharmacological and physicochemical properties:
Key Observations :
- Sulfonyl vs. Thio Linkages : The sulfonyl group (as in Compound 36 and bicalutamide) enhances metabolic stability compared to thioether linkages (e.g., 8a), which may oxidize in vivo .
- Substituent Effects: The cyano-trifluoromethylphenyl group (common in bicalutamide derivatives) improves AR binding via hydrophobic interactions, while methyl/isopropyl groups on the pyrrole (Target) may modulate steric hindrance .
Pharmacological and Physicochemical Data
- Melting Points : While data for the Target are unavailable, structurally related compounds exhibit melting points between 132°C and 230°C (). Bicalutamide derivatives are typically crystalline solids, aligning with their high purity standards (NLT 98.0%) .
- Biological Activity : Compound 36 () shows potent AR antagonism (IC50: 0.8 µM), comparable to bicalutamide. The Target’s pyrrole core may enhance membrane permeability due to reduced polarity .
Research Implications and Gaps
- Activity Prediction : The Target’s 4-fluorophenylsulfonyl group and propanamide side chain suggest AR antagonism, but in vitro assays are needed for validation.
- Synthetic Optimization : and highlight the need for improved yields in multi-step syntheses (e.g., 28% yield in Example 53, ) .
- Physicochemical Profiling : Missing data on the Target’s solubility, logP, and stability warrant further study, as seen in (N/A for density, boiling point) .
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide, commonly referred to by its CAS number 1010880-86-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. It features a pyrrole ring, a sulfonyl group attached to a fluorinated phenyl ring, and an amide functional group, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 1010880-86-0 |
| Molecular Formula | C23H25FN2O4S |
| Molecular Weight | 444.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it modulates protein kinase activity, influencing cellular processes such as proliferation and apoptosis. This modulation may provide therapeutic benefits in conditions like cancer where dysregulated kinase activity is prevalent .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines while promoting apoptosis. The compound’s influence on cellular metabolism has been noted, particularly in enhancing glucose uptake and ATP production during monoclonal antibody production processes .
Antibacterial Activity
Although primarily studied for its anticancer potential, the compound also shows promise in antibacterial applications. It has been evaluated against Gram-positive and Gram-negative bacteria using methods such as the agar disc-diffusion technique. Results indicate varying degrees of effectiveness against strains like Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial activity .
Case Studies
- Cell Culture Studies : A study involving recombinant Chinese hamster ovary (rCHO) cells demonstrated that supplementation with the compound improved monoclonal antibody production significantly. The final concentration of antibodies was reported to be 1.5 times higher than control conditions, indicating enhanced productivity without compromising cell viability .
- Antibacterial Testing : In a recent evaluation of imidazole derivatives that included similar structural motifs, compounds analogous to this compound displayed notable inhibition against E. coli and P. mirabilis, showcasing its potential as an antibacterial agent .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Modification | Biological Activity Trend | Reference |
|---|---|---|
| 4-Fluorophenylsulfonyl | Enhanced COX-2 inhibition | |
| 4-Methoxyphenylsulfonyl | Reduced antimicrobial activity | |
| Replacement of propan-2-yl with allyl | Increased cytotoxicity |
Q. What advanced characterization techniques resolve stereochemical or polymorphic uncertainties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
